Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

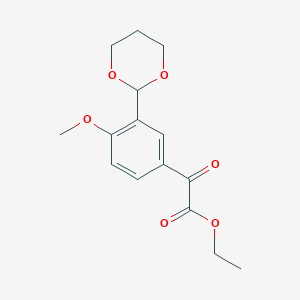

Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate is an organic compound that features a 1,3-dioxane ring, a methoxybenzoyl group, and an ethyl ester moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate typically involves the formation of the 1,3-dioxane ring through an acetalization reaction. This can be achieved by reacting a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. For instance, ethyl orthoformate and 1,3-propanediol can be used with a catalytic amount of N-bromosuccinimide (NBS) to form the 1,3-dioxane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with efficient water removal techniques such as using a Dean-Stark apparatus or molecular sieves. Catalysts like toluenesulfonic acid can be employed to facilitate the reaction under reflux conditions .

化学反应分析

Types of Reactions

Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.

Reduction: H2/Ni, H2/Rh, LiAlH4, sodium borohydride (NaBH4).

Substitution: Organolithium reagents, Grignard reagents, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

科学研究应用

Medicinal Chemistry

Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate has shown promise as a scaffold for developing novel therapeutics. Its unique structural features allow for modifications that could lead to compounds with enhanced biological activity.

- Cytotoxicity Studies : Preliminary studies indicate that cyclic acetals and their esters exhibit cytotoxic properties against various cell lines such as HEK293 and SH-SY5Y. These findings suggest potential applications in cancer therapy or other diseases where cell proliferation needs to be controlled.

Polymer Chemistry

The compound's structural characteristics make it suitable for use in the design of degradable synthetic polymers. Two main approaches are identified:

- Polymerization of Cyclic Acetal Units : This approach allows for the incorporation of dioxane units into polymer chains, potentially leading to materials with specific degradation profiles suitable for biomedical applications.

- Post-polymerization Formation of Cyclic Acetals : This method involves creating cyclic acetal units after polymerization, which can further tailor the properties of the resulting materials.

Case Studies and Comparative Analysis

| Study Focus | Findings |

|---|---|

| Cytotoxicity on Cell Lines | Showed significant cytotoxic effects on HEK293 and SH-SY5Y cell lines. |

| Polymer Degradation | Demonstrated potential for creating biodegradable polymers through cyclic acetal units. |

| Synthesis Efficiency | Enhanced reaction rates observed when used as a phase transfer catalyst in organic reactions. |

作用机制

The mechanism by which ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate exerts its effects involves interactions with various molecular targets and pathways. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, stabilizing them against nucleophilic attack. The methoxybenzoyl group may participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .

相似化合物的比较

Similar Compounds

1,3-Dioxane derivatives: Compounds like 1,3,5-tris(1,3-dioxan-2-yl)benzene and 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium bromide share the 1,3-dioxane ring structure

Methoxybenzoyl derivatives: Compounds such as 4-(2-methoxybenzoyl)benzonitrile and 4-(2-methoxybenzoyl)phenyl acetate.

Uniqueness

Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate is unique due to the combination of the 1,3-dioxane ring and the methoxybenzoyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential therapeutic uses .

生物活性

Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate is a compound that has garnered interest for its potential biological activities. This article will explore its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : C13H14O5

- Molecular Weight : 250.25 g/mol

The structure features a methoxy group and a dioxane moiety, which are crucial for its biological activity. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.

- Receptor Modulation : It could act as a modulator of receptor activity, influencing signaling cascades within cells.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. Cell line assays demonstrated that it can induce apoptosis in cancer cells:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against resistant bacterial strains and found promising results that warrant further investigation into its mechanism and potential clinical applications.

- Cancer Research : An article in Cancer Letters discussed the compound's ability to inhibit tumor growth in xenograft models. The study highlighted its effect on tumor angiogenesis and cell proliferation markers.

- Toxicological Assessment : A comprehensive toxicological evaluation indicated that this compound exhibits low toxicity in animal models, supporting its safety for further development.

属性

IUPAC Name |

ethyl 2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBJFPAYPOESSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。